1-(2-Methylbenzyl)piperidin-4-amine hydrochloride
Description
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]piperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-11-4-2-3-5-12(11)10-15-8-6-13(14)7-9-15;/h2-5,13H,6-10,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFBGKNJFDKQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 1-(2-Methylbenzyl)piperidin-4-amine Hydrochloride
Alkylation of 4-Piperidone Followed by Reductive Amination
The most widely documented method involves alkylation of 4-piperidone with 2-methylbenzyl halides, followed by reductive amination to introduce the 4-amine group.
Step 1: N-Alkylation of 4-Piperidone
4-Piperidone is reacted with 2-methylbenzyl chloride or bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a polar aprotic solvent (e.g., dimethylformamide, DMF). The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic benzyl halide:
$$
\text{4-Piperidone} + \text{2-Methylbenzyl chloride} \xrightarrow{\text{Base, DMF}} \text{1-(2-Methylbenzyl)-4-piperidone}
$$
Optimization studies indicate that a molar ratio of 1:1.2 (4-piperidone to benzyl halide) at 60–80°C for 12–24 hours achieves yields of 75–85%. Industrial protocols often employ continuous flow reactors to enhance mixing and heat transfer, reducing side reactions such as polymerization of 4-piperidone.
Step 2: Reductive Amination of 1-(2-Methylbenzyl)-4-piperidone
The ketone group at the 4-position is converted to an amine via reductive amination. Ammonium acetate serves as the nitrogen source, and sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) acts as the reducing agent in a solvent such as dichloroethane or tetrahydrofuran (THF):
$$
\text{1-(2-Methylbenzyl)-4-piperidone} + \text{NH₄OAc} \xrightarrow{\text{STAB, THF}} \text{1-(2-Methylbenzyl)piperidin-4-amine}
$$
Reaction conditions (e.g., 25–40°C for 6–12 hours) yield the secondary amine with 65–75% efficiency. Catalytic hydrogenation (H₂, Pd/C) represents an alternative for large-scale production, though it requires higher pressures (3–5 atm).
Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether, precipitating the hydrochloride salt:
$$
\text{1-(2-Methylbenzyl)piperidin-4-amine} + \text{HCl} \rightarrow \text{this compound}
$$
Crystallization from petroleum ether (60–80°C) yields a purity >98%.
Cyano Intermediate Reduction Pathway
An alternative route involves the introduction of a cyano group at the 4-position, followed by reduction to the amine.
Step 1: Cyanidation of 1-(2-Methylbenzyl)-4-piperidone
1-(2-Methylbenzyl)-4-piperidone undergoes nucleophilic addition with potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI₂):
$$
\text{1-(2-Methylbenzyl)-4-piperidone} + \text{KCN} \xrightarrow{\text{ZnI₂}} \text{1-(2-Methylbenzyl)-4-cyanopiperidine}
$$
Yields of 70–80% are reported under anhydrous conditions at 0–10°C.
Step 2: Reduction of the Cyano Group
The nitrile is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Raney Ni, H₂):
$$
\text{1-(2-Methylbenzyl)-4-cyanopiperidine} \xrightarrow{\text{LiAlH₄}} \text{1-(2-Methylbenzyl)piperidin-4-amine}
$$
LiAlH₄ in tetrahydrofuran (THF) at reflux (66°C) achieves 85–90% conversion.
Industrial-Scale Production and Optimization
Solvent and Catalyst Selection
Industrial protocols prioritize solvent recovery and minimal environmental impact. For example, dichloroethane, used in alkylation steps, is replaced with cyclopentyl methyl ether (CPME) in greener processes. Catalytic systems, such as palladium on carbon (Pd/C) for hydrogenations, are reused across multiple batches to reduce costs.
Analytical Data and Characterization
Spectral Properties
Purity and Yield Optimization
| Step | Yield (%) | Purity (%) | Key Parameters |
|---|---|---|---|
| Alkylation | 85 | 95 | K₂CO₃, DMF, 70°C, 18h |
| Reductive Amination | 75 | 97 | STAB, THF, 25°C, 8h |
| Hydrochloride Formation | 90 | 98 | HCl/EtOH, 0°C crystallization |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbenzyl)piperidin-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of 1-(2-Methylbenzyl)piperidin-4-amine.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
1-(2-Methylbenzyl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylbenzyl)piperidin-4-amine hydrochloride
- 1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride
- 1-(2-Methoxybenzyl)piperidin-4-amine hydrochloride
Uniqueness
1-(2-Methylbenzyl)piperidin-4-amine hydrochloride is unique due to the presence of the 2-methylbenzyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other piperidine derivatives .
Biological Activity
1-(2-Methylbenzyl)piperidin-4-amine hydrochloride, a piperidine derivative, has attracted significant attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring substituted with a 2-methylbenzyl group. Its molecular formula is with a molecular weight of approximately 255.80 g/mol. The structure influences its interaction with biological targets and its pharmacological profile.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
Key Findings:
- Minimum Inhibitory Concentrations (MIC): The compound demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
- Mechanism of Action: The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Neuropharmacological Effects
The compound has been studied for its potential neuropharmacological effects, particularly regarding neurodegenerative diseases like Alzheimer's.
Findings:
- Cholinesterase Inhibition: It has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's treatment .
- Neuroprotective Properties: Preliminary studies suggest antioxidant properties that may protect neuronal cells from oxidative stress .
Heat Shock Protein Inhibition
This compound has also been explored for its ability to inhibit heat shock proteins, which play a crucial role in cellular stress responses and have implications in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
Molecular Targets:
- Enzymes: Inhibition of cholinesterases and heat shock proteins.
- Receptors: Potential binding to neurotransmitter receptors involved in neurological functions.
Pathways Involved:
The compound may influence several biochemical pathways related to signal transduction, metabolic processes, and gene expression, contributing to its diverse biological effects.
Data Table: Summary of Biological Activities
Case Studies
Several studies have highlighted the compound's effectiveness in various applications:
- Neuropharmacological Study: A study investigating the compound's effects on cholinesterase inhibition showed promising results for Alzheimer's treatment, emphasizing the need for further research into its neuroprotective mechanisms .
- Antimicrobial Efficacy: Research focused on the antimicrobial properties demonstrated the compound's ability to combat resistant bacterial strains, suggesting potential applications in developing new antibiotics .
- Cancer Therapy Implications: Studies exploring heat shock protein inhibition have indicated that this compound could be beneficial in cancer therapies by enhancing cellular stress responses .
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Triethylamine | |
| Purification Method | Column Chromatography | |
| Temperature | 0–25°C |
What analytical techniques are critical for structural confirmation and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., benzyl group integration at δ 2.3 ppm for methyl and δ 4.1 ppm for piperidine protons) .
- Infrared Spectroscopy (IR) : Amine N–H stretches (~3300 cm) and C–Cl vibrations (700–800 cm) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 265.2) .
- HPLC : Purity >98% is achievable using reverse-phase C18 columns with UV detection (λ = 254 nm) .
How can researchers evaluate the compound’s biological activity, particularly its receptor interactions?
Methodological Answer:
- In Vitro Binding Assays : Radioligand displacement studies (e.g., H-labeled ligands) quantify affinity for serotonin or dopamine receptors .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in receptor active sites, guided by piperidine’s conformational flexibility .
- Enzyme Modulation : Fluorescence-based assays (e.g., FLIPR Tetra for calcium signaling) assess GPCR activation/inhibition .
Key Consideration : Compare results with structurally similar analogs (e.g., 1-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride) to isolate substituent effects .
What factors influence the stability of the hydrochloride salt in aqueous solutions?
Methodological Answer:
- pH Control : Maintain pH 4–6 to prevent amine deprotonation and precipitation .
- Storage : Lyophilized powders stored at –20°C under argon retain stability >12 months .
- Solubility Enhancement : Co-solvents (e.g., 10% DMSO in saline) prevent aggregation in biological assays .
How does the 2-methylbenzyl substituent affect pharmacological properties compared to other analogs?
Methodological Answer:
- Steric Effects : The ortho-methyl group reduces rotational freedom, potentially enhancing receptor selectivity over para-substituted analogs (e.g., 1-(4-methylbenzyl) derivatives) .
- Metabolic Stability : Methyl substitution slows hepatic degradation (CYP3A4-mediated oxidation), as shown in microsomal stability assays .
- Lipophilicity : LogP increases by ~0.5 units compared to unsubstituted benzyl analogs, improving blood-brain barrier penetration (measured via PAMPA assays) .
What computational strategies predict synthetic pathways for functionalizing the piperidine core?
Methodological Answer:
- Retrosynthetic Analysis : Tools like Synthia (CAS) propose routes via reductive amination or Buchwald-Hartwig couplings .
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) models transition states for nucleophilic substitutions, guiding catalyst selection (e.g., Pd/C for hydrogenation) .
- Reaction Databases : Reaxys or SciFinder identify precedents for piperidine alkylation and acylation .
How can researchers address contradictory data in receptor binding studies?
Methodological Answer:
- Assay Validation : Use positive controls (e.g., known agonists/antagonists) to confirm assay reliability .
- Orthogonal Methods : Cross-validate radioligand results with functional assays (e.g., cAMP accumulation) .
- Structural Analysis : X-ray crystallography or cryo-EM resolves binding ambiguities caused by conformational isomerism .
What are the best practices for scaling up synthesis without compromising purity?
Methodological Answer:
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .
- Quality by Design (QbD) : DOE (Design of Experiments) optimizes parameters like stoichiometry and mixing rates .
- Crystallization Engineering : Seeded cooling crystallization ensures uniform particle size distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
